molecular formula C22H16N2O3S2 B3464892 1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3464892
M. Wt: 420.5 g/mol
InChI Key: QQCMOYBONZFYAK-UHFFFAOYSA-N
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Description

1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a thiophene ring, a coumarin moiety, and a thiourea linkage

Properties

IUPAC Name

N-[[3-methyl-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c1-13-11-15(23-22(28)24-20(25)19-7-4-10-29-19)8-9-16(13)17-12-14-5-2-3-6-18(14)27-21(17)26/h2-12H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMOYBONZFYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step reactions. One common method includes the condensation of 3-methyl-4-(2-oxochromen-3-yl)benzaldehyde with thiophene-2-carbonyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or ethanol .

Chemical Reactions Analysis

1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The coumarin moiety can intercalate with DNA, while the thiophene ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to the modulation of cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar compounds include:

    Thiophene derivatives: Such as 2,5-dimethylthiophene, which also exhibit anti-inflammatory properties.

    Coumarin derivatives: Like 4-hydroxycoumarin, known for its anticoagulant activity.

    Thiourea derivatives: Such as phenylthiourea, which is used in the synthesis of various pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 2
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1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

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